An In-Depth Technical Guide to 4-Amino-2-chloro-benzenesulfonyl Fluoride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Amino-2-chloro-benzenesulfonyl Fluoride: Properties, Synthesis, and Applications
Abstract
4-Amino-2-chloro-benzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride, a class of compounds that has garnered significant interest in medicinal chemistry and chemical biology. Its trifunctional nature—possessing a nucleophilic amino group, a reactivity-modulating chloro substituent, and a chemoselective sulfonyl fluoride electrophile—positions it as a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its predicted chemical properties, outlines a logical synthetic strategy based on established chemical principles, and explores its potential applications in drug discovery, particularly in the design of covalent inhibitors and novel sulfonamide-based therapeutics. The unique stability and reactivity profile of the sulfonyl fluoride moiety, often termed a "privileged warhead," makes this and related compounds valuable tools for researchers targeting a range of biological macromolecules.[1][2]
Introduction to Aryl Sulfonyl Fluorides in Drug Discovery
The Rise of Covalent Modifiers
The paradigm of drug design has progressively embraced the concept of targeted covalent inhibition. By forming a stable, irreversible bond with a biological target, covalent modifiers can offer enhanced potency, prolonged duration of action, and a means to overcome drug resistance. While historically associated with toxicity concerns, modern covalent drug design focuses on high selectivity and finely tuned reactivity to minimize off-target effects.
Sulfonyl Fluorides: Privileged Covalent Warheads
Within the arsenal of electrophilic groups used for covalent modification, sulfonyl fluorides (R-SO₂F) have emerged as exceptionally valuable. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity.[3] They are generally stable to hydrolysis and resistant to reduction, allowing them to traverse biological milieus intact.[4] However, they possess sufficient electrophilicity to react with specific, context-activated nucleophilic amino acid residues—such as serine, tyrosine, and lysine—in a protein's binding pocket. This "tunable" reactivity makes them ideal for designing highly selective covalent probes and inhibitors.[1]
The Subject Compound: 4-Amino-2-chloro-benzenesulfonyl Fluoride
4-Amino-2-chloro-benzenesulfonyl fluoride presents a compelling scaffold for synthetic and medicinal chemists. The key functional groups impart distinct and strategically valuable properties:
-
Sulfonyl Fluoride (-SO₂F): The electrophilic "warhead" for forming covalent bonds with protein targets.
-
Amino Group (-NH₂): A nucleophilic handle for building larger molecular structures, enabling its use as a scaffold for sulfonamide libraries. Its position para to the sulfonyl group influences the electronic properties of the ring.
-
Chloro Group (-Cl): An electron-withdrawing group positioned ortho to the sulfonyl fluoride. This substituent modulates the electrophilicity of the sulfur center and influences the nucleophilicity and basicity of the nearby amino group. Its presence can also provide additional vectors for molecular interactions within a binding site.
Physicochemical and Spectroscopic Properties
Specific experimental data for 4-Amino-2-chloro-benzenesulfonyl fluoride is not widely published. Therefore, the properties below are calculated or estimated by analogy to structurally similar compounds like chloroanilines and other arylsulfonyl fluorides.[5][6]
Core Chemical Identity
| Property | Value | Source |
| Molecular Formula | C₆H₅ClFNO₂S | Calculated |
| Molecular Weight | 209.63 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
Predicted Physicochemical Data
| Property | Predicted Value | Rationale / Analogy |
| Appearance | White to off-white solid | Typical for substituted benzenesulfonyl halides. |
| Melting Point | >150 °C (decomposes) | Similar to related amino- or chloro-substituted sulfonyl halides. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in water. | Based on the aromatic and functional group character. |
Expected Spectroscopic Profile
A researcher synthesizing or handling this compound would anticipate the following spectroscopic signatures:
-
¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, influenced by their positions relative to the three different substituents. A broad singlet, typically downfield, would correspond to the two protons of the amino group (-NH₂).
-
¹³C NMR: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the sulfonyl fluoride group would be significantly downfield.[7][8]
-
¹⁹F NMR: A characteristic singlet would appear in the region typical for sulfonyl fluorides (Ar-SO₂F), providing a clear diagnostic peak for the presence of this functional group.[9]
-
IR Spectroscopy: Characteristic peaks would include N-H stretching for the amine (around 3300-3500 cm⁻¹), S=O stretching for the sulfonyl group (asymmetric and symmetric, around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively), and C-Cl and S-F stretches at lower frequencies.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 209, with a characteristic isotopic pattern (M+2) at approximately 33% the intensity of the M⁺ peak, confirming the presence of one chlorine atom.
Synthesis Strategies
Retrosynthetic Analysis
The primary disconnection is at the S-F bond, retro-synthetically leading to the more common sulfonyl chloride. The sulfonyl chloride itself can be formed from the corresponding diazonium salt, which originates from the precursor aniline.
Proposed Synthetic Pathway
The most logical forward synthesis involves the chlorosulfonylation of a suitable precursor, followed by a halide exchange reaction to install the fluoride. An alternative, and often more functional-group-tolerant route, starts from a substituted aniline.
Field-Proven Experimental Protocol (Proposed)
This protocol is a hypothetical sequence based on analogous preparations.[1][10] It requires careful optimization and validation.
Step 1: Synthesis of 3-Chloro-4-nitro-benzenesulfonyl chloride
-
Rationale: Starting with a commercially available precursor and introducing the key functional groups in a controlled sequence. Nitration is performed on the sulfonyl chloride as the -SO₂Cl group is a meta-director, while the -Cl is an ortho, para-director, leading to the desired isomer.
-
To a stirred solution of 3-chlorobenzenesulfonyl chloride in concentrated sulfuric acid, cooled to 0 °C, add concentrated nitric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
Allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS indicates completion.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until neutral, and dry under vacuum.
Step 2: Conversion to 3-Chloro-4-nitro-benzenesulfonyl fluoride
-
Rationale: The chlorine-fluorine exchange is a standard method for preparing sulfonyl fluorides. The use of a phase-transfer catalyst (like 18-crown-6) or a biphasic system enhances the reaction rate and yield by improving the solubility and availability of the fluoride anion.[4]
-
Dissolve the crude 3-chloro-4-nitro-benzenesulfonyl chloride from the previous step in acetonitrile.
-
Add an excess of potassium fluoride (KF) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).
-
Heat the mixture to reflux and monitor the reaction by ¹⁹F NMR or GC-MS.
-
Once the conversion is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Reduction of the Nitro Group to Form 4-Amino-2-chloro-benzenesulfonyl fluoride
-
Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method, but other reducing agents like iron powder in acidic medium can also be employed, especially on a large scale.[1]
-
Dissolve the purified 3-chloro-4-nitro-benzenesulfonyl fluoride in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.
-
Monitor the reaction until the starting material is consumed.
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo to yield the final product.
Reactivity and Mechanistic Insights
The Sulfonyl Fluoride Moiety: A Chemoselective Electrophile
The core reactivity of this molecule lies in the S(VI)-F bond. It acts as a latent electrophile, selectively targeted by strong, localized nucleophiles often found in enzyme active sites.
The ortho-chloro substituent acts as an electron-withdrawing group, which can slightly increase the electrophilicity of the sulfur atom compared to an unsubstituted analogue, potentially modulating its reactivity profile.
The Amino Group: A Handle for Derivatization
The primary amino group is a versatile functional handle.
-
As a Nucleophile: It can undergo acylation, alkylation, or arylation to build larger molecular scaffolds. This is fundamental to the "tail" strategy in drug design, where moieties are added to the core scaffold to improve properties like solubility or to gain additional interactions with the target protein.[7]
-
As a Precursor: It can be diazotized and converted into a wide range of other functional groups, further expanding the synthetic utility of the molecule.
The reactivity of the amino group is somewhat attenuated by the electron-withdrawing effects of the ortho-chloro and para-sulfonyl fluoride groups.[11]
Applications in Drug Development and Chemical Biology
The unique trifunctional nature of 4-Amino-2-chloro-benzenesulfonyl fluoride makes it a high-potential tool for researchers.
-
Covalent Fragment-Based Screening: Its relatively small size and defined reactivity make it an ideal candidate for fragment-based libraries aimed at discovering new covalent inhibitors. Screening this fragment could identify hits that can be elaborated by modifying the amino group to achieve higher affinity and selectivity.[1]
-
Development of Selective Protease Inhibitors: Many proteases, particularly serine proteases, are validated drug targets. The well-known inhibitor 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) serves as a blueprint for how this class of compounds can be used.[12][13][14] The specific substitution pattern of 4-amino-2-chloro-benzenesulfonyl fluoride could offer a different selectivity profile against various proteases.
-
Synthesis of Novel Sulfonamide Libraries: The amino group provides a convenient attachment point for combinatorial synthesis, allowing for the rapid generation of diverse sulfonamide libraries for screening against various biological targets.[15]
Safety, Handling, and Storage
As a sulfonyl halide derivative, 4-Amino-2-chloro-benzenesulfonyl fluoride should be handled with care, following protocols for corrosive and moisture-sensitive solids. The following guidelines are based on safety data for analogous compounds like AEBSF.[13][16]
Hazard Identification
-
Corrosive: Expected to cause severe skin burns and eye damage.
-
Moisture Sensitive: May react with water or moisture, potentially liberating corrosive byproducts.
-
Inhalation Hazard: Dust may be harmful if inhaled, causing respiratory tract irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid creating dust. Use appropriate tools for transferring the solid. Wash hands thoroughly after handling.
Storage Conditions
-
Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.
-
Temperature: Store in a cool, dry place. For long-term stability, refrigeration or freezing may be recommended.
-
Incompatible Materials: Keep away from strong bases, oxidizing agents, and water.
Conclusion
4-Amino-2-chloro-benzenesulfonyl fluoride stands as a promising, albeit specialized, chemical entity for advanced research in drug discovery and chemical biology. While not a common off-the-shelf reagent, its logical synthesis from available precursors makes it an accessible target for synthetic chemists. Its true value lies in the strategic combination of a chemoselective covalent warhead, a versatile synthetic handle, and a reactivity-modulating substituent. For scientists and drug development professionals, this compound represents an opportunity to design novel chemical probes, develop highly selective covalent inhibitors, and expand the chemical space of sulfonamide-based therapeutics.
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